molecular formula C24H21BrCl2N2O3 B13975703 2-((2-(benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methyl)-7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one

2-((2-(benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methyl)-7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B13975703
M. Wt: 536.2 g/mol
InChI Key: DWWIRJUBYWYGQA-UHFFFAOYSA-N
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Description

2-((2-(benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methyl)-7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methyl)-7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. The process starts with the preparation of the pyridine derivative, followed by the introduction of the benzyloxy and methoxy groups. The final steps involve the bromination and chlorination of the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them into amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical processes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 2-((2-(benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methyl)-7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((2-(benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methyl)-7-bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one apart is its combination of functional groups, which provides a unique set of chemical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H21BrCl2N2O3

Molecular Weight

536.2 g/mol

IUPAC Name

7-bromo-5,8-dichloro-2-[(4-methoxy-6-methyl-2-phenylmethoxypyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C24H21BrCl2N2O3/c1-14-10-20(31-2)17(23(28-14)32-13-15-6-4-3-5-7-15)12-29-9-8-16-19(26)11-18(25)22(27)21(16)24(29)30/h3-7,10-11H,8-9,12-13H2,1-2H3

InChI Key

DWWIRJUBYWYGQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CN3CCC4=C(C3=O)C(=C(C=C4Cl)Br)Cl)OC

Origin of Product

United States

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